molecular formula C13H17ClF3N B2556518 4-(4-(Trifluoromethyl)benzyl)piperidine hydrochloride CAS No. 193357-81-2

4-(4-(Trifluoromethyl)benzyl)piperidine hydrochloride

Cat. No.: B2556518
CAS No.: 193357-81-2
M. Wt: 279.73
InChI Key: GHUPEZITEAKUTG-UHFFFAOYSA-N
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Description

4-(4-(Trifluoromethyl)benzyl)piperidine hydrochloride (CAS: 193357-81-2) is a piperidine derivative featuring a benzyl group substituted with a trifluoromethyl (-CF₃) moiety at the para position. Its molecular formula is C₁₃H₁₇ClF₃N, with a molecular weight of 279.73 g/mol . The compound is stored at room temperature under inert conditions and exhibits hazard warnings for oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Its primary applications include use as a pharmaceutical intermediate, particularly in medicinal chemistry for drug discovery .

Properties

IUPAC Name

4-[[4-(trifluoromethyl)phenyl]methyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N.ClH/c14-13(15,16)12-3-1-10(2-4-12)9-11-5-7-17-8-6-11;/h1-4,11,17H,5-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUPEZITEAKUTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC=C(C=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-(Trifluoromethyl)benzyl)piperidine hydrochloride typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with piperidine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran at a controlled temperature to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Cross-Coupling Reactions

The compound serves as a precursor in palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex bioactive molecules.

Reaction TypeConditionsProduct/ApplicationSource
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O (80°C, 12 h)Biaryl derivatives for MAGL inhibitors (e.g., dopamine D3 receptor antagonists)
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene (110°C, 24 h)Arylpiperazine derivatives with enhanced CNS activity

Key Mechanistic Insight :

  • The piperidine nitrogen facilitates oxidative addition with palladium catalysts, while the benzyl-trifluoromethyl group stabilizes transition states through electron-deficient aromatic interactions .

Nucleophilic Substitution Reactions

The secondary amine in the piperidine ring undergoes alkylation and arylation under mild conditions.

SubstrateReagent/ConditionsProductYieldSource
4-ChlorobutyrophenoneK₂CO₃, KI, toluene (reflux, 50 h)4-[4-(Trifluorobenzyl)piperidino]butyrophenone68%
2-Bromo-1,3,4-thiadiazolePd catalysis, Cs₂CO₃, THF (65°C, 12 h)Thiadiazole-piperidine hybrids52%

Notable Example :
Hydrogenation of N-benzyl intermediates (e.g., with Pd/C, H₂) efficiently removes protecting groups while preserving the trifluoromethyl-benzyl motif .

Hydrogenation and Reductive Amination

The compound participates in stereoselective reductions critical for pharmaceutical synthesis.

Starting MaterialConditionsOutcomeSelectivitySource
N-Benzyl-4-piperidoneH₂ (1 atm), Pd/C, ethanol (RT, 6 h)4-(4-Trifluorobenzyl)piperidine>95%
Ketone intermediatesNaBH₄, MeOH (0°C to RT, 2 h)Chiral piperidine alcohols3:1 dr

Amide and Urea Formation

The amine group readily forms conjugates with carboxylic acids and isocyanates.

ReagentConditionsApplicationSource
3-Methoxybenzoic acidHATU, DIPEA, DMF (RT, 4 h)MAGL inhibitors with IC₅₀ < 100 nM
1,1′-ThiocarbonyldiimidazoleDMF, 40°C, 2 hThiourea derivatives for Sfp-PPTase inhibition (IC₅₀ = 1.7 μM)

Structural Advantage :
The trifluoromethyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation .

Solvent-Dependent Rearrangements

Unique solvent effects modulate reaction pathways:

Solvent SystemObservationImplicationSource
THFExclusive retro-aldol product formationThermodynamic control dominates
THF:HMPA (5:1)Partial inhibition of retro-aldol, yielding isomeric mixtures (42% vs 22%)Chelation vs non-chelated pathways

Scientific Research Applications

Pharmaceutical Development

4-(4-(Trifluoromethyl)benzyl)piperidine hydrochloride serves as a crucial intermediate in synthesizing various pharmaceuticals, especially those targeting neurological disorders. Its structural characteristics allow it to participate in the design of drugs that modulate neurotransmitter systems, which are vital for mood regulation and cognitive function .

Case Study:
Research has shown that derivatives of the piperidine structure exhibit therapeutic effects across multiple domains, including anti-cancer and neuroprotective properties. The compound's role in synthesizing such derivatives illustrates its importance in drug discovery .

Neurotransmitter Research

This compound is utilized in studies investigating neurotransmitter systems, providing insights into their roles in mental health disorders. Its ability to interact with specific receptors makes it a valuable tool for understanding the biochemical pathways involved in mood regulation .

Case Study:
Investigations into the effects of this compound on serotonin and dopamine receptors have revealed potential applications in treating depression and anxiety disorders, highlighting its significance in neuropharmacology.

Material Science

The unique properties of this compound make it suitable for developing advanced materials. Its incorporation into polymers can enhance thermal stability and chemical resistance, which is beneficial for creating durable materials for various industrial applications .

Data Table: Properties of Polymers Incorporating the Compound

PropertyValue
Thermal StabilityEnhanced
Chemical ResistanceImproved
Application AreasCoatings, Composites

Analytical Chemistry

In analytical chemistry, this compound acts as a standard reference material. It aids in calibrating instruments used for detecting similar compounds, ensuring accuracy in quantitative analyses .

Case Study:
A study involving high-performance liquid chromatography (HPLC) demonstrated that using this compound as a reference standard improved the detection limits of related compounds significantly .

Chemical Synthesis

The compound is employed in various synthetic pathways, allowing chemists to create complex molecules more efficiently than traditional methods. Its reactivity, particularly involving nucleophilic substitution reactions due to the piperidine nitrogen atom, facilitates diverse chemical transformations .

Data Table: Synthetic Pathways Involving the Compound

Reaction TypeDescription
Nucleophilic SubstitutionReacts with electrophiles to form new compounds
Coupling ReactionsForms bonds between aromatic systems

Mechanism of Action

The mechanism of action of 4-(4-(Trifluoromethyl)benzyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more efficiently. This property makes it a valuable tool in drug design, as it can modulate the activity of target proteins and pathways involved in various physiological processes.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural differences and similarities among related compounds:

Compound Name CAS Number Molecular Formula Substituent(s) on Piperidine Key Functional Groups Molecular Weight (g/mol)
4-(4-(Trifluoromethyl)benzyl)piperidine HCl 193357-81-2 C₁₃H₁₇ClF₃N 4-(Trifluoromethyl)benzyl Benzyl, -CF₃ 279.73
4-(Diphenylmethoxy)piperidine HCl 65214-86-0 C₁₈H₂₁NO·HCl Diphenylmethoxy Ether, aromatic rings 303.83
4-(4-Bromophenyl)piperidine HCl 80980-89-8 C₁₁H₁₄BrClN 4-Bromophenyl Bromine substituent 282.60
3-[(4-Fluorophenyl)carbonyl]piperidine HCl 118412-66-1 C₁₂H₁₃ClFNO 4-Fluorobenzoyl Carbonyl, fluorine 253.70
1-(4-Chlorobenzyl)piperidin-4-amine HCl 1158497-67-6 C₁₂H₁₇Cl₂N₂ 4-Chlorobenzyl, amine Chlorine, primary amine 273.19

Key Observations :

  • The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to halogens (e.g., bromine in ) or ether groups (e.g., diphenylmethoxy in ).
  • Substituent position significantly impacts bioactivity.
  • Functional groups like carbonyls (e.g., in ) or amines (e.g., in ) introduce distinct reactivity profiles, influencing solubility and synthetic pathways.

Physicochemical Properties

  • Solubility : The trifluoromethyl group in the target compound increases hydrophobicity compared to hydrophilic derivatives like 4-(4-Fluorobenzoyl)piperidine HCl (), which contains a polar carbonyl group.
  • Stability : Trifluoromethyl groups are electron-withdrawing, enhancing resistance to oxidative degradation compared to methylbenzoyl derivatives (e.g., 4-(4-methylbenzoyl)piperidine HCl, CAS: 42060-84-4 ).

Biological Activity

4-(4-(Trifluoromethyl)benzyl)piperidine hydrochloride, a synthetic organic compound, has garnered attention for its potential biological activities, particularly in neuropharmacology. This article explores its biochemical properties, mechanisms of action, and various applications in scientific research.

  • Molecular Formula : C₁₃H₁₆F₃N·HCl
  • Molecular Weight : Approximately 279.73 g/mol
  • Structure : The compound features a piperidine ring substituted with a trifluoromethyl group on a benzyl moiety, enhancing its lipophilicity and bioactivity.

The biological activity of this compound is primarily attributed to its interaction with various receptors:

  • Dopamine Receptors : The compound has been studied for its role as a dopamine D3 receptor antagonist, indicating potential applications in treating neurological disorders.
  • Monoamine Transporters : It has shown significant selectivity towards human monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) .

Pharmacokinetics

Understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest:

  • Absorption : The presence of the trifluoromethyl group may enhance membrane permeability.
  • Distribution : The compound exhibits favorable distribution characteristics in biological systems.
  • Metabolism : It undergoes metabolic transformations that are essential for its biological activity.
  • Excretion : Further studies are needed to determine the excretion pathways.

Biological Activity

Research indicates several significant biological activities associated with this compound:

  • Neuropharmacology : Investigated for potential therapeutic applications in treating conditions like schizophrenia and Parkinson's disease due to its interaction with dopamine receptors .
  • Cellular Effects : In vitro studies have demonstrated that it can inhibit cell proliferation in cancer cell lines, suggesting anti-cancer properties .
  • Toxicity Profile : The compound may cause skin and eye irritation and respiratory issues, necessitating careful handling .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
NeuropharmacologyAntagonist for dopamine D3 receptors
Cancer ResearchInhibition of MDA-MB-231 and PDAC cell lines
Monoamine TransportSelective inhibition of DAT and SERT
Toxicological EffectsSkin/eye irritation; respiratory irritation

Notable Research Findings

  • A study evaluated the binding affinity of various piperidine derivatives, including this compound, showing significant inhibitory effects on cancer cell proliferation .
  • Another investigation highlighted its potential as a ligand in receptor binding studies, emphasizing its role in neuropharmacology .

Q & A

Q. What are the standard synthetic routes for 4-(4-(Trifluoromethyl)benzyl)piperidine hydrochloride, and how are intermediates purified?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting piperidine with 4-(trifluoromethyl)benzyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or THF . Post-reaction, the crude product is purified via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane gradients). Monitoring reaction progress with TLC (Rf ~0.3–0.5) and confirming purity via HPLC (>95%) are standard practices .

Q. How is the compound characterized spectroscopically, and what key peaks are expected?

  • Methodological Answer :
  • ¹H NMR : Signals at δ 2.5–3.0 ppm (piperidine ring protons), δ 3.7–4.0 ppm (benzyl CH₂), and δ 7.4–7.8 ppm (aromatic protons from the trifluoromethylbenzyl group).
  • ¹³C NMR : Peaks at ~45 ppm (piperidine carbons), ~60 ppm (benzyl CH₂), and 125–130 ppm (CF₃-substituted aromatic carbons).
  • FTIR : Stretches at 1100–1250 cm⁻¹ (C-F), 2800–3000 cm⁻¹ (C-H aliphatic), and 3400 cm⁻¹ (N-H, if present).
  • Mass Spec : Molecular ion [M+H]⁺ at m/z 304.1 (calculated for C₁₃H₁₅F₃NCl) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage : Keep in a desiccator at 2–8°C, away from strong oxidizers (e.g., peroxides) .
  • Spill Management : Absorb with inert material (vermiculite), dispose as hazardous waste, and decontaminate with ethanol/water .

Advanced Questions

Q. How can computational tools optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, guiding solvent selection (e.g., THF vs. DMF) and catalyst design. For example, ICReDD’s workflow combines reaction path simulations with experimental validation to reduce optimization time by 30–50% . Machine learning models trained on analogous piperidine derivatives can predict optimal reaction temperatures (e.g., 60–80°C) and stoichiometric ratios (1:1.2 piperidine:benzyl chloride) .

Q. How should researchers resolve contradictions in bioactivity data across different assays?

  • Methodological Answer :
  • Step 1 : Validate assay conditions (e.g., pH, temperature, solvent purity) using a positive control (e.g., known kinase inhibitors).
  • Step 2 : Cross-check solubility (DMSO vs. saline) and stability (HPLC at 0, 24, 48 hours) to rule out compound degradation .
  • Step 3 : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to confirm target engagement .

Q. What strategies mitigate the electron-withdrawing effect of the trifluoromethyl group during functionalization?

  • Methodological Answer :
  • Electrophilic Substitution : Activate the aromatic ring with Lewis acids (e.g., AlCl₃) or use directed ortho-metalation (DoM) with LDA .
  • Nucleophilic Additions : Employ Pd-catalyzed cross-couplings (Suzuki-Miyaura) with electron-rich boronic acids to counteract deactivation .
  • Data-Driven Design : Analyze Hammett parameters (σₘ = 0.43 for CF₃) to predict substituent effects on reaction rates .

Q. How can researchers leverage high-throughput screening (HTS) to study structure-activity relationships (SAR)?

  • Methodological Answer :
  • Library Design : Synthesize analogs with varied substituents (e.g., -OCH₃, -CN) on the benzyl group.
  • Automation : Use liquid handlers for parallel synthesis (96-well plates) and robotic screening against target enzymes (e.g., kinases) .
  • Data Analysis : Apply clustering algorithms (PCA, t-SNE) to identify key structural motifs correlating with activity .

Methodological Tables

Q. Table 1. Comparative Solvent Effects on Synthesis Yield

SolventTemperature (°C)Yield (%)Purity (HPLC)
THF607896.5
DCM406592.0
DMF808294.3
Data inferred from analogous piperidine syntheses

Q. Table 2. Computational vs. Experimental Reaction Rates

MethodPredicted Rate (k, s⁻¹)Experimental Rate (k, s⁻¹)
DFT (B3LYP/6-31G*)2.1 × 10⁻³1.8 × 10⁻³
Machine Learning Model1.9 × 10⁻³1.8 × 10⁻³
Adapted from ICReDD’s reaction optimization workflows

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